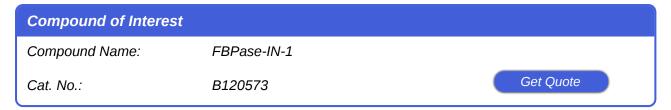


Application Notes and Protocols for FBPase-IN-1 In Vitro Assay

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructose-1,6-bisphosphatase (FBPase) is a rate-limiting enzyme in the gluconeogenesis pathway, catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate and inorganic phosphate. Its role in glucose homeostasis makes it a significant therapeutic target for type 2 diabetes. **FBPase-IN-1** is a potent, disulfide-derived covalent inhibitor of FBPase.[1] It exerts its inhibitory effect through the covalent modification of the cysteine residue C128, which in turn regulates the N125-S124-S123 allosteric pathway of the enzyme.[1] These application notes provide a detailed protocol for the in vitro assessment of **FBPase-IN-1** activity using a coupled-enzyme colorimetric assay.

Data Presentation

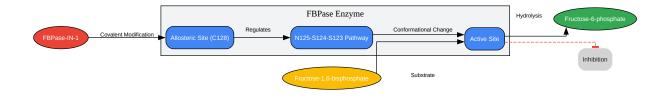
The inhibitory activity of **FBPase-IN-1** and other FBPase inhibitors is summarized in the table below. For covalent inhibitors like **FBPase-IN-1**, the IC50 value is often time-dependent, reflecting the progressive and irreversible binding to the target enzyme.



Compound	Target	IC50 (μM)	Assay Condition	Reference
FBPase-IN-1 (Compound 3a)	FBPase	0.22	Time-dependent covalent inhibition	[1]
FBPase-IN-2 (HS36)	FBPase	0.15	Covalent inhibition	
FBPase-IN-3	FBPase	2.08	Not specified	
FBPase-IN-4	FBPase	1.78 (Ki)	Not specified	
AMP	FBPase	1.3 - 9.7	Allosteric inhibition	[2]

Signaling Pathway and Mechanism of Action

FBPase-IN-1 acts as a covalent inhibitor, targeting a specific allosteric site on the FBPase enzyme. The diagram below illustrates the proposed mechanism of inhibition.



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Caption: Mechanism of **FBPase-IN-1** covalent inhibition of FBPase.

Experimental Protocols



In Vitro FBPase Inhibition Assay (Coupled-Enzyme Colorimetric Assay)

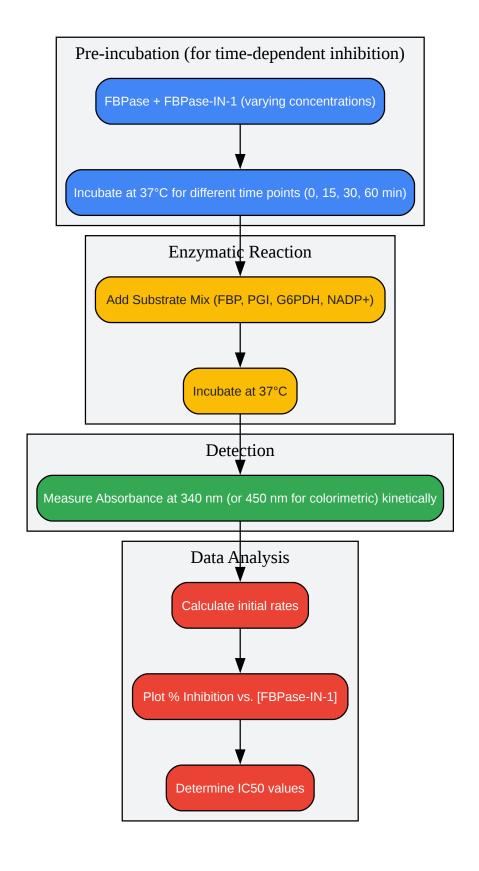
This protocol is designed to determine the inhibitory activity of **FBPase-IN-1** by measuring the production of fructose-6-phosphate (F6P) in a coupled-enzyme reaction. The F6P produced is converted by phosphoglucose isomerase (PGI) and glucose-6-phosphate dehydrogenase (G6PDH), leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm. For a colorimetric assay, a probe can be used that is reduced in an enzyme-coupled reaction to form a colored product, typically measured around 450 nm.

Materials and Reagents:

- Recombinant human FBPase
- FBPase-IN-1
- Fructose-1,6-bisphosphate (FBP)
- Phosphoglucose isomerase (PGI)
- Glucose-6-phosphate dehydrogenase (G6PDH)
- NADP+
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)
- 96-well microplate
- Microplate reader

Experimental Workflow Diagram:





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Caption: Workflow for the FBPase-IN-1 in vitro inhibition assay.



Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of **FBPase-IN-1** in DMSO.
 - Prepare serial dilutions of FBPase-IN-1 in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
 - Prepare a substrate master mix containing FBP, PGI, G6PDH, and NADP+ in assay buffer.
 The final concentrations in the well should be optimized, but typical ranges are: 5-50 μM
 FBP, 1-2 units/mL PGI, 1-2 units/mL G6PDH, and 0.2-0.5 mM NADP+.
- Time-Dependent Inhibition Assay:
 - To assess the time-dependent nature of FBPase-IN-1, a pre-incubation step is necessary.
 - In a 96-well plate, add 10 μL of FBPase solution to wells.
 - Add 10 μL of the serially diluted FBPase-IN-1 or vehicle control (assay buffer with the same percentage of DMSO).
 - Pre-incubate the plate at 37°C for various time points (e.g., 0, 15, 30, and 60 minutes).
- Enzymatic Reaction:
 - Following the pre-incubation, initiate the enzymatic reaction by adding 80 μL of the substrate master mix to each well.
- Data Acquisition:
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
 - Measure the increase in absorbance at 340 nm (for NADPH production) or at the appropriate wavelength for the colorimetric probe, every minute for 15-30 minutes.
- Data Analysis:



- Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
- Determine the percentage of inhibition for each concentration of FBPase-IN-1 at each pre-incubation time point using the following formula: % Inhibition = [1 (Rate with inhibitor / Rate with vehicle)] x 100
- Plot the percentage of inhibition against the logarithm of the **FBPase-IN-1** concentration.
- Determine the IC50 value at each pre-incubation time point by fitting the data to a fourparameter logistic equation. A decrease in the IC50 value with increasing pre-incubation time is indicative of time-dependent, irreversible inhibition.

Conclusion

The provided protocol offers a robust method for the in vitro characterization of **FBPase-IN-1**. By incorporating a pre-incubation step, the time-dependent and covalent nature of this inhibitor can be effectively evaluated. This information is crucial for understanding its mechanism of action and for the development of novel therapeutics targeting FBPase in metabolic diseases.

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